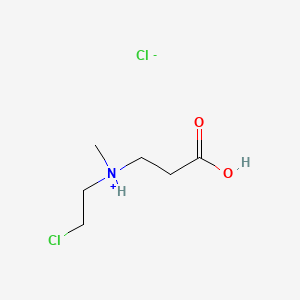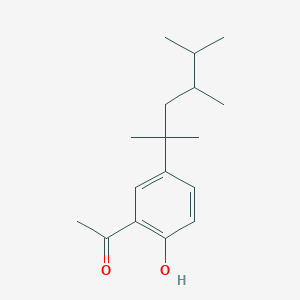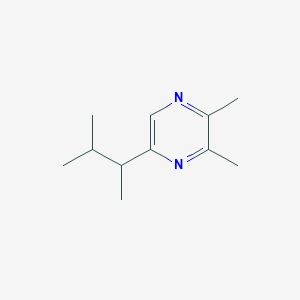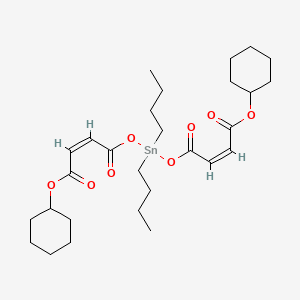
N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride: is a chemical compound with a complex structure that includes a pyrrolidine ring, a carbamic acid moiety, and a mesityl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride typically involves the reaction of 2-pyrrolidinylethylamine with mesityl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamic acid moiety to its corresponding amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the mesityl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride
- N-(2-Morpholinoethyl)carbamic acid, mesityl ester, hydrochloride
Comparison: N-(2-Pyrrolidinylethyl)carbamic acid, mesityl ester, hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs with piperidine or morpholine rings. These differences can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
77985-31-0 |
|---|---|
Molekularformel |
C16H25ClN2O2 |
Molekulargewicht |
312.83 g/mol |
IUPAC-Name |
(2,4,6-trimethylphenyl) N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12-10-13(2)15(14(3)11-12)20-16(19)17-6-9-18-7-4-5-8-18;/h10-11H,4-9H2,1-3H3,(H,17,19);1H |
InChI-Schlüssel |
AVUYLWAJJZJFLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)NCC[NH+]2CCCC2)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)









![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)

